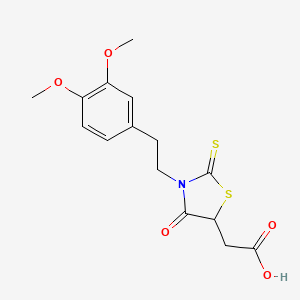

2-(3-(3,4-Dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-yl)acetic acid

Description

Properties

IUPAC Name |

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5S2/c1-20-10-4-3-9(7-11(10)21-2)5-6-16-14(19)12(8-13(17)18)23-15(16)22/h3-4,7,12H,5-6,8H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWVEFVYZMXLLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C(=O)C(SC2=S)CC(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,4-Dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thioxothiazolidin Ring: This step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thioxothiazolidin ring.

Attachment of the Dimethoxyphenethyl Group: The dimethoxyphenethyl group is introduced through a nucleophilic substitution reaction, where the thioxothiazolidin ring reacts with a dimethoxyphenethyl halide.

Introduction of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3,4-Dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thioxothiazolidin ring.

Substitution: Nucleophilic substitution reactions can be used to replace the dimethoxyphenethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

2-(3-(3,4-Dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-(3,4-Dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.

Gene Expression: It can influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Key Observations :

Yield and Reaction Efficiency :

- The target compound’s synthesis is expected to achieve moderate yields (~40–60%), similar to analogs like (4-oxo-5-{[3-(2-phenylethoxy)phenyl]methylidene}-2-thioxothiazolidin-3-yl)acetic acid (24% yield).

- Higher yields (e.g., 73% for benzyloxy-methoxyphenyl derivatives) are attributed to electron-donating substituents stabilizing intermediates.

Physicochemical Properties

Key Observations :

Antitumor Activity

- The target compound’s 3,4-dimethoxyphenethyl group is structurally similar to biphenyl derivatives (e.g., compound III in ), which show antitumor activity by inhibiting transcription factors.

- Rhodanine-acetic acid derivatives with arylidene substituents (e.g., benzyloxy-methoxyphenyl) exhibit IC₅₀ values <10 µM against breast cancer cells.

Antimicrobial Activity

Enzyme Inhibition

- Analogous compounds (e.g., ) inhibit protein kinases and tubulin polymerization, critical for cancer cell proliferation.

Biological Activity

The compound 2-(3-(3,4-Dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-yl)acetic acid is a thiazolidinone derivative that has garnered attention due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antidiabetic effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

Key Structural Features

- Thiazolidinone Ring : Known for its role in various biological activities.

- Dimethoxyphenethyl Group : Enhances lipophilicity and may contribute to bioactivity.

- Acetic Acid Moiety : Potentially involved in metabolic processes.

Antidiabetic Properties

Research indicates that thiazolidinone derivatives possess significant antidiabetic properties. The compound under study has been shown to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. A study demonstrated that related thiazolidinone compounds exhibited submicromolar IC50 values against ALR2, suggesting potent inhibitory action .

Cytotoxicity and Antitumor Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including HepG2 (liver cancer) cells. While the compound displayed some cytotoxicity, it was lower than that of established chemotherapeutic agents. Molecular docking studies have identified key interactions with the active site of ALR2, which may inform further modifications to enhance efficacy .

Structure-Activity Relationships (SAR)

The SAR analysis of thiazolidinone derivatives suggests that modifications to the substituents on the thiazolidine ring can significantly impact biological activity. For instance:

- Methoxy Substituents : Enhance lipophilicity and potentially improve binding affinity.

- Aldehyde and Ketone Groups : Influence the reactivity and interaction with biological targets.

A comparative analysis of similar compounds reveals that structural variations can lead to differences in potency and selectivity against target enzymes .

Case Studies and Research Findings

- Aldose Reductase Inhibition : A study compared various thiazolidinone derivatives with epalrestat, a clinically used aldose reductase inhibitor. The compound exhibited competitive inhibition with significant binding affinity, indicating its potential as a therapeutic agent for diabetic complications .

- Cytotoxicity Assessment : In vitro tests showed varying degrees of cytotoxicity across different cell lines. The compound's low antiproliferative activity suggests it may require structural optimization for enhanced antitumor effects .

- Molecular Docking Studies : Docking simulations revealed critical interactions between the compound and specific residues in the ALR2 active site, providing insights into its mechanism of action and guiding future modifications for improved efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-(3,4-Dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-yl)acetic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions between 3,4-dimethoxyphenethylamine derivatives and thioxothiazolidinone precursors. A reflux system with acetic acid and sodium acetate (1:1 molar ratio) under nitrogen for 1–3 hours is standard. Yield optimization involves adjusting reaction time (monitored via TLC), stoichiometry of aldehyde intermediates, and recrystallization from acetic acid or DMF mixtures .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of H/C NMR to confirm the thiazolidinone ring and acetic acid moiety. IR spectroscopy verifies the C=O (1700–1750 cm) and C=S (1150–1250 cm) stretches. High-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystals form) provides definitive molecular confirmation .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Begin with antimicrobial screening (e.g., MIC assays against S. aureus and C. albicans) and anti-inflammatory tests (e.g., COX-2 inhibition). Cytotoxicity assays (MTT on HeLa or MCF-7 cells) at 10–100 μM concentrations can indicate anticancer potential. Always include positive controls like doxorubicin or diclofenac for validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?

- Methodological Answer : Systematically modify the 3,4-dimethoxyphenethyl group (e.g., replace methoxy with halogens or alkyl chains) and the thioxothiazolidinone core (e.g., introduce electron-withdrawing groups). Evaluate changes via molecular docking (PDB: COX-2, HDACs) to predict binding affinity, followed by in vitro validation .

Q. What strategies resolve contradictions in reported biological activity data (e.g., variable IC values)?

- Methodological Answer : Standardize assay protocols (e.g., consistent cell lines, serum-free media, and incubation times). Perform dose-response curves in triplicate. Use orthogonal assays (e.g., apoptosis via Annexin V alongside MTT) to confirm mechanisms. Re-evaluate compound purity (HPLC ≥98%) and stability (e.g., pH 7.4 buffer degradation studies) .

Q. How can researchers investigate the compound’s mechanism of action at the molecular level?

- Methodological Answer : Employ transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed targets in treated vs. untreated cells. Validate hits via siRNA knockdown or CRISPR-Cas8. For enzyme targets, use fluorescence polarization assays (e.g., HDAC inhibition) or surface plasmon resonance (SPR) for binding kinetics .

Q. What advanced analytical techniques are critical for studying its metabolic stability?

- Methodological Answer : Use microsomal stability assays (human liver microsomes, NADPH cofactor) with LC-MS/MS quantification. Identify metabolites via UPLC-QTOF-MS. For in vivo studies, administer radiolabeled C-compound in rodent models and track excretion/biotransformation .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data?

- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC/EC values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput data, use Benjamini-Hochberg correction to control false discovery rates .

Q. How can computational tools enhance the design of derivatives with improved solubility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.